molecular formula C12H12N2O3 B11874125 3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid

3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid

Katalognummer: B11874125
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: ZAIYWSMSCNAEIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid is a synthetic compound that belongs to the class of hydroxyquinoline derivatives This compound is known for its unique chemical structure, which includes an amino group and a hydroxy group attached to a quinoline ring, along with a propanoic acid side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the Vilsmeier-Haack reaction, followed by the Erlenmeyer-Plöchl reaction and methanolysis . These reactions help in forming the quinoline ring and introducing the amino and hydroxy groups at the desired positions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amines, and substituted quinoline compounds. These products can have different properties and applications depending on the specific reaction conditions used.

Wirkmechanismus

The mechanism of action of 3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid involves its ability to chelate metal ions, forming stable complexes. This chelation can influence various biochemical pathways and molecular targets, such as metalloenzymes and metal-dependent proteins . The compound’s unique structure allows it to interact with specific metal ions, thereby modulating their activity and function in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid is unique due to the presence of both amino and hydroxy groups on the quinoline ring, along with the propanoic acid side chain. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various scientific applications.

Eigenschaften

Molekularformel

C12H12N2O3

Molekulargewicht

232.23 g/mol

IUPAC-Name

3-(7-amino-8-hydroxyquinolin-5-yl)propanoic acid

InChI

InChI=1S/C12H12N2O3/c13-9-6-7(3-4-10(15)16)8-2-1-5-14-11(8)12(9)17/h1-2,5-6,17H,3-4,13H2,(H,15,16)

InChI-Schlüssel

ZAIYWSMSCNAEIT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C(C=C2CCC(=O)O)N)O)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.